N-Isovaleroylglycine
説明
Structure
3D Structure
特性
IUPAC Name |
2-(3-methylbutanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQXMKMBBMNNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338092 | |
| Record name | N-Isovaleroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isovalerylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16284-60-9 | |
| Record name | Isovalerylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16284-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isovaleroylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016284609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isovaleroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16284-60-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ISOVALEROYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8D4ZN9HT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isovalerylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
87 - 90 °C | |
| Record name | Isovalerylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Role of N-Isovaleroylglycine in Leucine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isovaleroylglycine (IVG) is a critical biomarker in the diagnosis and management of Isovaleric Acidemia (IVA), an inherited metabolic disorder affecting the leucine catabolism pathway. This technical guide provides an in-depth exploration of the biochemical significance of IVG, detailing its formation as a detoxification product of accumulated isovaleryl-CoA due to the deficiency of the enzyme isovaleryl-CoA dehydrogenase. The document outlines the pathophysiology of IVA, the clinical utility of IVG as a diagnostic marker, and its role in monitoring therapeutic interventions. Furthermore, this guide presents detailed experimental protocols for the quantification of IVG and visual representations of the relevant metabolic pathways to support research and drug development efforts in this area.
Introduction: Leucine Metabolism and its Aberration in Isovaleric Acidemia
Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and various metabolic processes. Its catabolism is a multi-step enzymatic pathway primarily occurring in the mitochondria. A key enzyme in this pathway is isovaleryl-CoA dehydrogenase (IVD), which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[1][2]
Isovaleric Acidemia (IVA) is an autosomal recessive disorder caused by mutations in the IVD gene, leading to a deficiency in the IVD enzyme.[3] This deficiency disrupts the normal breakdown of leucine, resulting in the accumulation of isovaleryl-CoA and its upstream precursor, isovaleric acid, in various tissues and body fluids.[4][5] The accumulation of these compounds is toxic and leads to the clinical manifestations of IVA, which can range from mild to life-threatening and include poor feeding, vomiting, seizures, and a characteristic odor of "sweaty feet".[5][6]
The Formation and Biological Role of this compound
In the presence of excess isovaleryl-CoA, the body utilizes an alternative detoxification pathway: the conjugation of isovaleryl-CoA with glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase, forming the non-toxic and water-soluble compound this compound (IVG).[7][8] IVG is then readily excreted in the urine.[8]
The formation of IVG serves as a crucial detoxification mechanism, mitigating the toxic effects of isovaleric acid accumulation.[7] Consequently, elevated levels of IVG in urine are a hallmark biochemical feature of IVA and serve as a primary diagnostic marker for the condition.[9][10] The measurement of urinary IVG is also essential for monitoring the effectiveness of dietary management and therapeutic interventions, such as glycine supplementation, which aims to enhance the detoxification process.[9][11]
Quantitative Data on this compound Levels
The concentration of this compound is a key parameter in the diagnosis and monitoring of Isovaleric Acidemia. The following tables summarize the quantitative data of IVG levels in various biological fluids.
| Biological Fluid | Condition | Concentration Range | Reference |
| Urine | Normal/Healthy | 0 - 3.7 mmol/mol creatinine | [5] |
| Isovaleric Acidemia (Mild/Intermediate) | 15 - 195 mmol/mol creatinine | [9] | |
| Isovaleric Acidemia (Severe) | Up to 3300 mmol/mol creatinine | [9] | |
| Isovaleric Acidemia (Case Report 1) | 3200 mmol/mol creatinine | [12] | |
| Isovaleric Acidemia (Case Report 2) | 1050 mmol/mol creatinine | [12] | |
| Amniotic Fluid | Normal Pregnancy | Not detected or < 6 ng/mL | [2] |
| Unaffected Fetus (at risk for IVA) | 17 - 18 ng/mL | [2] | |
| Affected Fetus (with IVA) | 556 - 957 ng/mL | [2] |
Signaling Pathways and Experimental Workflows
Leucine Catabolism Pathway and the Role of IVD
The following diagram illustrates the normal catabolic pathway of leucine and the metabolic block that occurs in Isovaleric Acidemia.
Caption: Leucine catabolism and the formation of this compound in IVA.
Glycine Conjugation Detoxification Pathway
This diagram details the enzymatic reaction responsible for the formation of this compound.
Caption: Enzymatic conjugation of Isovaleryl-CoA with Glycine.
Experimental Workflow for IVG Quantification
The following workflow outlines the key steps in the analysis of this compound from a urine sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for this compound analysis by GC-MS.
Experimental Protocols
Quantification of this compound in Urine by GC-MS
This protocol is a generalized procedure based on established methods for organic acid analysis.[1][4][13]
5.1.1. Materials and Reagents
-
Urine samples (stored at -20°C or lower)
-
N-Isovalerylglycine analytical standard
-
Deuterated N-Isovalerylglycine (e.g., D3-IVG) as an internal standard
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
5.1.2. Sample Preparation
-
Thaw urine samples to room temperature and vortex.
-
To 1 mL of urine, add a known amount of the internal standard (e.g., D3-IVG).
-
Acidify the sample to pH < 2 with HCl.
-
Saturate the sample with NaCl.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the layers. Repeat the extraction twice.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Incubate at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.
5.1.3. GC-MS Analysis
-
Gas Chromatograph Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For SIM, monitor characteristic ions for the TMS derivatives of IVG and the internal standard.
-
Mass Range (Full Scan): m/z 50-550.
-
5.1.4. Data Analysis and Quantification
-
Identify the peaks corresponding to the TMS derivatives of IVG and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for the selected ions.
-
Create a calibration curve using known concentrations of the IVG analytical standard.
-
Calculate the concentration of IVG in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Synthesis of N-Isovalerylglycine Standard
This protocol is based on the method described by Tanaka and Isselbacher (1967).
5.2.1. Materials and Reagents
-
Isovaleryl chloride
-
Glycine
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
5.2.2. Procedure
-
Dissolve glycine in an aqueous NaOH solution in a flask and cool in an ice bath.
-
Slowly add isovaleryl chloride to the cooled glycine solution with constant stirring.
-
Continue stirring at room temperature for 1-2 hours after the addition is complete.
-
Acidify the reaction mixture to pH < 2 with HCl.
-
Extract the aqueous solution with diethyl ether three times.
-
Combine the ether extracts and dry over anhydrous magnesium sulfate.
-
Evaporate the ether to obtain the crude this compound.
-
Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to purify.
-
Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conclusion
This compound is a pivotal molecule in the context of leucine metabolism, particularly in the pathophysiology of Isovaleric Acidemia. Its formation represents a vital detoxification pathway, and its quantification is indispensable for the diagnosis and management of this inherited metabolic disorder. The detailed methodologies and pathway visualizations provided in this technical guide are intended to serve as a valuable resource for researchers and clinicians working to advance the understanding and treatment of Isovaleric Acidemia and related metabolic conditions. Further research into the regulation of glycine N-acyltransferase and the development of novel therapeutic strategies to enhance the glycine conjugation pathway hold promise for improving patient outcomes.
References
- 1. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simplified method for the chemical diagnosis of organic aciduria using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isovalerylglycine - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. erndim.org [erndim.org]
- 7. The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isovaleric Acidemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. actascientific.com [actascientific.com]
- 12. Urine organic acid analysis for inherited metabolic disease using gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Isovaleroylglycine: Synthesis, Chemical Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isovaleroylglycine is a crucial biomarker in the diagnosis of isovaleric acidemia, an inherited metabolic disorder. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and its role in biological pathways. Detailed experimental protocols for its synthesis and characterization are presented, alongside curated quantitative data and visual representations of its metabolic context, to support researchers and professionals in the fields of medicine and drug development.
Introduction
This compound, an N-acyl derivative of glycine, plays a significant role in the diagnosis and management of isovaleric acidemia, an inborn error of leucine metabolism. Its accumulation in biological fluids is a direct consequence of a deficiency in the enzyme isovaleryl-CoA dehydrogenase. This document serves as a technical resource, consolidating information on the synthesis, chemical characteristics, and biological relevance of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. A comprehensive summary of its chemical and physical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₃ | |
| Molecular Weight | 159.18 g/mol | |
| CAS Number | 16284-60-9 | |
| Melting Point | 87-90 °C | |
| Boiling Point (Predicted) | 371.8 ± 25.0 °C | |
| Density (Predicted) | 1.097 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.58 ± 0.10 | |
| Solubility | DMSO: 5 mg/mL, 32 mg/mLMethanol: 1 mg/mLWater: 6.5 g/L (Predicted) | |
| Appearance | White to Off-White Solid | |
| InChI Key | ZRQXMKMBBMNNQC-UHFFFAOYSA-N | |
| SMILES | CC(C)CC(=O)NCC(=O)O |
Synthesis of this compound
The primary laboratory synthesis of this compound involves the acylation of glycine with isovaleryl chloride. This method, a variation of the Schotten-Baumann reaction, is a reliable route to obtain the desired product.
General Reaction Scheme
Caption: Synthesis of this compound from Isovaleryl Chloride and Glycine.
Detailed Experimental Protocol
This protocol is adapted from the general principles of N-acylation of amino acids.
Materials:
-
Glycine (10 g, 0.133 mol)
-
Isovaleryl chloride (17 mL, 0.14 mol)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Dissolution of Glycine: In a flask equipped with a magnetic stirrer, dissolve 10 g of glycine in 100 mL of a 2M aqueous solution of sodium hydroxide. Cool the solution in an ice bath.
-
Acylation: While vigorously stirring the cooled glycine solution, slowly add 17 mL of isovaleryl chloride dropwise. Maintain the temperature of the reaction mixture below 10 °C. The pH of the solution should be monitored and maintained in the alkaline range by the dropwise addition of 2M NaOH as needed.
-
Reaction Completion: After the addition of isovaleryl chloride is complete, continue stirring the mixture in the ice bath for one hour, and then at room temperature for an additional two hours.
-
Acidification: Cool the reaction mixture again in an ice bath and acidify to approximately pH 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Extraction: Extract the acidified aqueous mixture three times with 100 mL portions of either diethyl ether or ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization: Dissolve the crude this compound in a minimal amount of hot water or an ethyl acetate/hexane mixture. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.
Expected Yield: The yield of purified this compound is typically in the range of 70-85%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (600 MHz, Water, pH 6.98): The proton NMR spectrum shows characteristic peaks for the isovaleryl and glycine moieties.
-
δ 0.93 (d, 6H): Two methyl groups of the isobutyl moiety.
-
δ 2.00 (m, 1H): Methine proton of the isobutyl moiety.
-
δ 2.16 (d, 2H): Methylene group adjacent to the carbonyl of the isovaleryl group.
-
δ 3.75 (s, 2H): Methylene group of the glycine moiety.
-
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework.
-
δ 22.5: Methyl carbons of the isobutyl group.
-
δ 25.9: Methine carbon of the isobutyl group.
-
δ 41.6: Methylene carbon of the glycine moiety.
-
δ 46.1: Methylene carbon of the isovaleryl group.
-
δ 174.5: Carboxylic acid carbon.
-
δ 175.8: Amide carbonyl carbon.
-
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification and quantification of this compound in biological samples. Electron ionization (EI) and electrospray ionization (ESI) are commonly used methods. The mass spectrum of the trimethylsilyl (TMS) derivative is often acquired for GC-MS analysis.
-
EI-MS (of methyl ester): Parent peak at m/e 173.
-
ESI-MS/MS: Characteristic fragmentation patterns are used for sensitive and specific detection in complex biological matrices.
Biological Significance and Signaling Pathway
This compound is a key metabolite in the pathophysiology of isovaleric acidemia. This autosomal recessive disorder is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which catalyzes the third step in the catabolism of the branched-chain amino acid leucine.
Leucine Catabolism Pathway and the Role of this compound
In a healthy individual, leucine is broken down through a series of enzymatic steps to produce acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. However, in individuals with isovaleric acidemia, the deficiency of IVD leads to an accumulation of isovaleryl-CoA. The body attempts to detoxify this excess isovaleryl-CoA by conjugating it with glycine to form this compound, which is then excreted in the urine.
Caption: Leucine catabolism pathway and the formation of this compound in isovaleric acidemia.
The measurement of this compound in urine is therefore a primary diagnostic marker for isovaleric acidemia. Its quantification is also used to monitor the effectiveness of dietary management and treatment with glycine and/or L-carnitine supplementation.
Conclusion
This technical guide has provided a detailed overview of the synthesis, chemical properties, and biological importance of this compound. The provided experimental protocols and compiled data serve as a valuable resource for researchers and clinicians working on inborn errors of metabolism and related fields. Further research into the precise mechanisms of this compound's formation and its potential as a biomarker in other conditions is warranted.
N-Isovaleroylglycine: A Key Biomarker in the Diagnosis and Management of Metabolic Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isovaleroylglycine (IVG) is a critical biomarker for the diagnosis and monitoring of certain inherited metabolic disorders, most notably Isovaleric Acidemia (IVA). This acylglycine accumulates due to defects in the leucine catabolic pathway, specifically the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase. Its detection and quantification in biological fluids, primarily urine, are cornerstones of newborn screening and clinical diagnostics for IVA. This technical guide provides a comprehensive overview of the role of this compound as a biomarker, including its biochemical origins, association with metabolic diseases, and detailed methodologies for its analysis.
Introduction
This compound is an N-acylglycine, a conjugate of isovaleric acid and glycine. Under normal physiological conditions, it is present in trace amounts, if at all, in human urine. However, in the context of specific metabolic derangements, its concentration can increase dramatically, serving as a sensitive and specific indicator of underlying enzymatic defects. The primary clinical utility of IVG is in the diagnosis of Isovaleric Acidemia (IVA), an autosomal recessive disorder of leucine metabolism. The accumulation of isovaleryl-CoA, a toxic metabolite, is shunted towards the formation of less harmful conjugates, including this compound, which is then excreted in the urine.
Biochemical Pathway and Pathophysiology
The formation of this compound is a detoxification mechanism. In a healthy individual, the amino acid leucine is broken down through a series of enzymatic steps. A key enzyme in this pathway is isovaleryl-CoA dehydrogenase (IVD), which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA within the mitochondria. In individuals with IVA, a deficiency in IVD leads to the accumulation of isovaleryl-CoA. To mitigate the toxicity of this compound, the body utilizes an alternative pathway where isovaleryl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound, which is then readily excreted. This process, however, can lead to a secondary glycine deficiency. The buildup of isovaleryl-CoA and its derivatives can also impair the tricarboxylic acid (TCA) cycle and increase oxidative stress, contributing to the clinical manifestations of IVA.
This compound as a Biomarker for Metabolic Disorders
Isovaleric Acidemia (IVA)
The hallmark of IVA is the massively elevated excretion of this compound in the urine.[1] This makes it a primary diagnostic marker for this condition. Quantitative analysis of urinary IVG is crucial for both initial diagnosis and for monitoring the effectiveness of dietary management and therapeutic interventions, such as glycine and L-carnitine supplementation.[1]
Other Metabolic Conditions
While most prominently associated with IVA, elevated levels of this compound may also be observed in other conditions affecting mitochondrial function and branched-chain amino acid metabolism, though typically to a lesser extent. It has been noted as a secondary metabolite in some cases of multiple acyl-CoA dehydrogenase deficiency (glutaric aciduria type II).
Quantitative Data
The concentration of this compound in urine is a key diagnostic parameter. The following table summarizes typical values observed in healthy individuals and patients with Isovaleric Acidemia.
| Population | Specimen | This compound Concentration (mmol/mol creatinine) | Reference(s) |
| Healthy Individuals | Urine | 0 - 3.7 | [2] |
| Isovaleric Acidemia (Metabolically mild or intermediate) | Urine | 15 to 195 | [3] |
| Isovaleric Acidemia (Metabolically severe) | Urine | up to 3300 | [3] |
| Isovaleric Acidemia (During metabolic decompensation) | Urine | 2000 to 9000 | [1] |
| Isovaleric Acidemia (After recompensation) | Urine | 1000 to 3000 | [1] |
Experimental Protocols
The accurate quantification of this compound is essential for its clinical utility. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis
GC-MS is a robust and widely used method for the analysis of urinary organic acids, including this compound.
5.1.1. Principle
This method involves the extraction of organic acids from a urine sample, followed by chemical derivatization to increase their volatility and thermal stability for gas chromatographic separation. The separated compounds are then ionized and detected by a mass spectrometer, which provides both qualitative identification and quantitative measurement.
5.1.2. Methodology
-
Sample Preparation:
-
To a 1-2 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled version of this compound or another non-endogenous organic acid).
-
Acidify the urine to a pH < 2 with hydrochloric acid.
-
Saturate the sample with sodium chloride to improve extraction efficiency.
-
-
Extraction:
-
Extract the organic acids from the acidified urine using a water-immiscible organic solvent such as ethyl acetate or diethyl ether. This is typically done by vortexing the mixture followed by centrifugation to separate the layers.
-
Repeat the extraction process two to three times, pooling the organic layers.
-
-
Drying:
-
Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).
-
-
Derivatization:
-
To the dried residue, add a derivatizing agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile.
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to convert the organic acids into their more volatile trimethylsilyl (TMS) esters.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature program that starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C) to separate the different organic acids.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification. In SIM mode, the instrument is set to detect specific mass-to-charge ratio (m/z) ions characteristic of the this compound-TMS derivative and the internal standard.
-
5.1.3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylglycine Analysis
LC-MS/MS offers high sensitivity and specificity and is increasingly used for the targeted quantification of acylglycines.
5.2.1. Principle
This technique separates analytes in a liquid phase using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated compounds are then introduced into a tandem mass spectrometer. The first mass analyzer selects the precursor ion of the target analyte (this compound), which is then fragmented. The second mass analyzer detects specific product ions, providing a highly selective and sensitive method for quantification.
5.2.2. Methodology
-
Sample Preparation:
-
To a small volume of urine (e.g., 50-100 µL), add an internal standard (a stable isotope-labeled this compound is ideal).
-
Dilute the sample with a suitable solvent, which may contain a protein precipitating agent like acetonitrile or methanol.
-
Vortex the mixture and then centrifuge to pellet any precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis. In some protocols, a solid-phase extraction (SPE) step may be included for sample cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the prepared sample into the LC system.
-
Use a reversed-phase column (e.g., C18) with a gradient elution of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from other urine components.
-
-
Tandem Mass Spectrometry:
-
Use an electrospray ionization (ESI) source, typically in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for this compound and the internal standard. For example, for this compound (molecular weight 159.18), a common transition might be m/z 160.1 -> m/z 76.1.
-
-
5.2.3. Data Analysis:
-
Integrate the peak areas for the selected MRM transitions of this compound and the internal standard.
-
Calculate the concentration of this compound using a calibration curve constructed from standards of known concentrations.
Conclusion
This compound is an indispensable biomarker for the diagnosis and management of Isovaleric Acidemia and serves as an indicator of disruptions in branched-chain amino acid metabolism. Its reliable and accurate quantification is paramount for clinical decision-making. The methodologies of GC-MS and LC-MS/MS provide the necessary sensitivity and specificity for this purpose. Further research into the broader clinical implications of elevated this compound levels in other metabolic disorders may unveil new diagnostic and therapeutic avenues. This guide provides a foundational understanding for researchers and clinicians working in the field of inborn errors of metabolism and drug development for these conditions.
References
N-Isovaleroylglycine in Isovaleric Acidemia: A Technical Guide on its Discovery, Pathophysiology, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaleric acidemia (IVA) is an inborn error of leucine metabolism characterized by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzymatic block leads to the accumulation of isovaleric acid and its derivatives, most notably N-isovalerylglycine. This technical guide provides a comprehensive overview of the discovery and history of N-isovalerylglycine, its pivotal role in the diagnosis and management of IVA, detailed experimental protocols for its quantification, and a summary of key quantitative data. The underlying biochemical pathways and the mechanism of N-isovalerylglycine formation are also elucidated.
Introduction: The Discovery of a Key Biomarker
Isovaleric acidemia was first described in 1966 as a distinct metabolic disorder. A significant breakthrough in understanding and diagnosing this condition came in 1967 with the identification of a novel urinary metabolite, N-isovalerylglycine, by Tanaka and Isselbacher.[1] Their seminal work established N-isovalerylglycine as a hallmark biomarker for IVA.[1] This discovery was crucial as it provided a specific and reliable method for diagnosing the disease, distinguishing it from other organic acidurias.[1] The presence of large amounts of N-isovalerylglycine in the urine of patients pointed towards a defect in the degradation of isovaleryl-CoA, a key intermediate in the catabolism of the amino acid leucine.[1]
Pathophysiology: The Role of N-Isovaleroylglycine in a Defective Pathway
Isovaleric acidemia is an autosomal recessive disorder caused by mutations in the IVD gene, leading to a deficiency of isovaleryl-CoA dehydrogenase.[2] This enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA in the mitochondrial leucine degradation pathway.[3][4]
A deficiency in IVD results in the accumulation of isovaleryl-CoA. The body attempts to detoxify this excess by conjugating it with glycine, a reaction catalyzed by glycine N-acyltransferase, to form the non-toxic and water-soluble compound N-isovalerylglycine, which is then excreted in the urine.[5][6][7] This detoxification pathway, while beneficial, can be overwhelmed during periods of metabolic stress, leading to the accumulation of toxic isovaleric acid and causing the clinical manifestations of IVA, which include metabolic acidosis, developmental delay, and a characteristic odor of "sweaty feet".[2][8]
The following diagram illustrates the leucine catabolism pathway and the point of enzymatic block in isovaleric acidemia, leading to the formation of N-isovalerylglycine.
Caption: Leucine catabolism pathway in isovaleric acidemia.
Quantitative Analysis of this compound
The quantification of N-isovalerylglycine in urine is a cornerstone of diagnosing and monitoring isovaleric acidemia. The following tables summarize typical concentrations observed in patients.
Table 1: Urinary this compound Concentrations in Isovaleric Acidemia
| Patient Group | This compound Concentration (mmol/mol creatinine) | Reference |
| Metabolically Severe IVA | up to 3300 | [9] |
| Metabolically Mild/Intermediate IVA | 15 - 195 | [9][10] |
Table 2: Therapeutic Response to Glycine and L-Carnitine Supplementation
| Treatment | Effect on Urinary this compound | Reference |
| Glycine Supplementation | 2-fold increase in excretion | [10][11] |
| L-Carnitine Supplementation | Decreased excretion in favor of isovalerylcarnitine | [12][13] |
| Combined Glycine and L-Carnitine | Maximizes total excretion of isovaleryl-CoA conjugates | [9] |
Experimental Protocols
Analysis of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a common method for the analysis of organic acids, including N-isovalerylglycine, in urine.[14][15][16][17]
1. Sample Preparation:
-
To a volume of urine containing 1 µmole of creatinine, add internal standards (e.g., tropic acid and 2-ketocaproic acid).[15][16]
-
Treat the sample with hydroxylamine to form oxime derivatives of ketoacids.[15][16]
-
Acidify the mixture and extract the organic acids with ethyl acetate.[15][16]
-
Evaporate the organic extract to dryness under a stream of nitrogen.[15][16]
2. Derivatization:
-
Reconstitute the dried residue in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine to form trimethylsilyl (TMS) derivatives.[15][16]
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-1, HP-1, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL of the derivatized sample.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 5-10°C/minute, and hold for 5-10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Full scan mode (e.g., m/z 50-650) for identification and selected ion monitoring (SIM) mode for quantification.
-
Identification: Compare the mass spectrum and retention time of the peak of interest to that of an authentic N-isovalerylglycine standard.
-
The following workflow diagram outlines the GC-MS analysis process.
Caption: Workflow for urinary N-isovalerylglycine analysis by GC-MS.
Synthesis of this compound
A standard laboratory synthesis of N-isovalerylglycine can be achieved by the acylation of glycine.[18]
1. Materials:
-
Glycine
-
Isovaleryl chloride
-
Sodium hydroxide (or other suitable base)
-
Dichloromethane (or other suitable organic solvent)
-
Hydrochloric acid (for acidification)
2. Procedure:
-
Dissolve glycine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add isovaleryl chloride dropwise to the cooled glycine solution while stirring vigorously. Maintain the pH of the reaction mixture in the alkaline range by the concurrent addition of sodium hydroxide solution.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.
-
Extract the N-isovalerylglycine into an organic solvent such as dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude N-isovalerylglycine can be further purified by recrystallization.
The logical relationship of the synthesis is depicted below.
Caption: Logical flow of N-isovalerylglycine synthesis.
Conclusion
The discovery of N-isovalerylglycine has been instrumental in the diagnosis and management of isovaleric acidemia. Its quantification in urine remains the gold standard for confirming the diagnosis and for monitoring the efficacy of treatment strategies, which often involve dietary leucine restriction and supplementation with glycine and/or L-carnitine. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and clinicians working on this rare metabolic disorder. Further research into the nuances of N-isovalerylglycine metabolism and its long-term clinical implications will continue to enhance our understanding and treatment of isovaleric acidemia.
References
- 1. Simplified method for the chemical diagnosis of organic aciduria using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isovaleric Acidemia (IVA) [wadsworth.org]
- 3. pure.uva.nl [pure.uva.nl]
- 4. researchgate.net [researchgate.net]
- 5. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isovaleryl-CoA dehydrogenase deficiency (Concept Id: C0268575) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 9. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 17. Urine organic acid analysis for inherited metabolic disease using gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
N-Isovaleroylglycine: A Comprehensive Technical Guide on its Mechanism of Action in the Human Body
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isovaleroylglycine (IVG) is an N-acylglycine that serves as a critical biomarker in the diagnosis and management of Isovaleric Acidemia (IVA), an inborn error of leucine metabolism. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the human body. Its formation is a primary detoxification pathway, mitigating the toxic accumulation of isovaleryl-CoA resulting from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This document details the biochemical pathways, enzymatic kinetics, and analytical methodologies pertinent to the study of IVG. Furthermore, it presents signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is an acylglycine, a conjugate of isovaleric acid and glycine. Under normal physiological conditions, it is present in trace amounts as a minor metabolite of fatty acids. However, its concentration in urine and other body fluids is significantly elevated in individuals with Isovaleric Acidemia (IVA). IVA is an autosomal recessive genetic disorder caused by mutations in the gene encoding isovaleryl-CoA dehydrogenase (IVD), a key enzyme in the catabolism of the branched-chain amino acid leucine. The deficiency of IVD leads to the accumulation of isovaleryl-CoA and its metabolic precursor, isovaleric acid, which are toxic to the central nervous system and other organs. The formation and subsequent urinary excretion of this compound represent a crucial detoxification mechanism to alleviate the toxic burden of isovaleric acid.
Biochemical Pathway of this compound Formation
The primary mechanism of this compound formation is the conjugation of isovaleryl-CoA with glycine. This reaction occurs within the mitochondria of the liver and kidneys and is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT, EC 2.3.1.13). A paralogue of this enzyme, GLYATL1, may also contribute to this reaction.
The formation of this compound can be summarized in the following two steps:
-
Activation of Isovaleric Acid: In the presence of excess isovaleric acid, it is first activated to its coenzyme A thioester, isovaleryl-CoA, by acyl-CoA synthetases.
-
Glycine Conjugation: The accumulated isovaleryl-CoA is then conjugated with glycine by Glycine N-acyltransferase (GLYAT) to form this compound and free Coenzyme A (CoA).
This pathway is depicted in the following diagram:
Quantitative Data
The enzymatic formation of this compound is a quantifiable process. The following table summarizes the kinetic parameters of human liver Glycine N-acyltransferase for isovaleryl-CoA and glycine.
| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| Human Liver Glycine N-acyltransferase | Isovaleryl-CoA | 0.3-5.6 | Not specified in abstract | |
| Human Liver Glycine N-acyltransferase | Glycine | 0.5-2.9 | Not specified in abstract |
Note: The Vmax values were not specified in the abstract of the cited reference. Access to the full-text article is required for this specific data.
In-silico studies have also provided insights into the binding affinities of the substrates to the enzymes.
| Enzyme Complex | Docking Affinity (kcal/mol) |
| GLYAT + Isovaleryl-CoA | - |
Endogenous Sources of N-Isovaleroylglycine in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isovaleroylglycine (IVG) is a glycine conjugate of isovaleric acid, an endogenous metabolite primarily derived from the catabolism of the branched-chain amino acid, leucine. Under normal physiological conditions, IVG is present at trace levels in biological fluids. However, its concentration can increase significantly in certain metabolic states, most notably in the inborn error of metabolism known as isovaleric acidemia (IVA). This technical guide provides a comprehensive overview of the endogenous sources of this compound in mammals, detailing the metabolic pathways involved, the enzymes responsible for its synthesis, and the analytical methods for its quantification. This document is intended to serve as a resource for researchers, clinicians, and professionals in drug development interested in the metabolism of branched-chain amino acids and related disorders.
Primary Endogenous Source: Leucine Catabolism and Isovaleric Acidemia
The principal endogenous pathway leading to the formation of this compound is the catabolism of the essential amino acid leucine. This metabolic process primarily occurs in the mitochondria of various tissues, particularly the liver.
The Leucine Degradation Pathway
The breakdown of leucine involves a series of enzymatic steps. A key intermediate in this pathway is isovaleryl-CoA. Under normal physiological conditions, isovaleryl-CoA is further metabolized by the enzyme isovaleryl-CoA dehydrogenase (IVD). This enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, which then enters subsequent steps of the pathway, ultimately yielding acetyl-CoA and acetoacetate.
Isovaleric Acidemia: A Defect in Leucine Catabolism
Isovaleric acidemia (IVA) is an autosomal recessive genetic disorder characterized by a deficiency in the IVD enzyme. This enzymatic block leads to the accumulation of isovaleryl-CoA in the mitochondrial matrix. The elevated levels of isovaleryl-CoA have several metabolic consequences, including the formation of this compound as a detoxification product.
The Glycine Conjugation Pathway: A Detoxification Mechanism
To mitigate the toxic effects of excess isovaleryl-CoA, mammalian systems employ a detoxification mechanism known as glycine conjugation. In this pathway, the accumulated isovaleryl-CoA is conjugated with the amino acid glycine to form the water-soluble and readily excretable compound, this compound. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), also known as acyl-CoA:glycine N-acyltransferase. Both GLYAT and its paralogue, GLYATL1, have been shown to be capable of forming this compound.
The formation of this compound serves as a crucial diagnostic marker for isovaleric acidemia, as its concentration in the urine of affected individuals is significantly elevated.
Secondary Endogenous Source: Gut Microbiota
In addition to the host's metabolism, the gut microbiota can also contribute to the pool of isovaleric acid, the precursor of this compound. Certain species of gut bacteria can produce isovaleric acid through the fermentation of leucine derived from dietary proteins. This microbially-produced isovaleric acid can be absorbed into the systemic circulation and subsequently conjugated with glycine in the liver to form this compound. While this is a minor source under normal conditions, alterations in the gut microbiome composition could potentially influence the levels of isovaleric acid and its conjugates.
Quantitative Data on this compound
The concentration of this compound in biological fluids is a key indicator of the metabolic state, particularly in the context of isovaleric acidemia.
| Biological Matrix | Condition | Analyte | Concentration Range | Reference |
| Urine | Healthy Individuals | This compound | Typically very low or undetectable | |
| Urine | Isovaleric Acidemia (untreated) | This compound | Up to 3300 mmol/mol creatinine (metabolically severe) | |
| Urine | Isovaleric Acidemia (mild/intermediate) | This compound | 15 to 195 mmol/mol creatinine | |
| Dried Blood Spot | Isovaleric Acidemia (NBS) | C5-Acylcarnitine (includes Isovalerylcarnitine) | Up to 21.7 µmol/L (metabolically severe) | |
| Dried Blood Spot | Isovaleric Acidemia (NBS, mild/intermediate) | C5-Acylcarnitine (includes Isovalerylcarnitine) | 0.8 to 6 µmol/L | |
| Serum | Isovaleric Acidemia (Leucine Load) | Isovaleric Acid | 5.60 mg/100 ml | |
| Serum | Isovaleric Acidemia (Leucine Load + Glycine) | Isovaleric Acid | 0.93 mg/100 ml |
NBS: Newborn Screening
Experimental Protocols
Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of organic acids, including this compound, in urine.
4.1.1. Sample Preparation
-
Urine Collection: Collect a random urine sample in a sterile, preservative-free container. For long-term storage, freeze the sample at -20°C or lower.
-
Internal Standard Addition: To a defined volume of urine (e.g., 200 µL), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte of interest).
-
Acidification: Acidify the urine sample to a pH of less than 2 by adding a strong acid, such as 6 M HCl.
-
Extraction: Perform a liquid-liquid extraction of the organic acids using an organic solvent such as ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the organic (upper) layer. Repeat the extraction process to ensure complete recovery.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 35°C).
-
Derivatization: To increase the volatility of the organic acids for GC analysis, perform a two-step derivatization:
-
Methoximation: Add methoxyamine HCl in pyridine and incubate at 60°C for 30 minutes to protect keto groups.
-
Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and incubate at 70-90°C for 15 minutes to convert acidic protons to trimethylsilyl (TMS) esters.
-
4.1.2. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Separate the derivatized compounds on a suitable capillary column (e.g., DB-5MS). Use a temperature program to elute the compounds based on their boiling points and polarity. A typical program might start at 60-80°C and ramp up to 300°C.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.
-
Data Analysis: Identify this compound by its characteristic retention time and mass spectrum. Quantify the analyte by comparing the peak area of a characteristic ion to that of the internal standard.
Quantification of Acylglycines in Biological Fluids by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and specificity for the analysis of acylglycines.
4.2.1. Sample Preparation
-
Sample Collection: Use urine, plasma, or dried blood spots.
-
Extraction:
-
For urine or plasma, perform a solid-phase extraction (SPE) to isolate the acylglycines.
-
For dried blood spots, punch out a small disc and extract the analytes with a suitable solvent mixture.
-
-
Internal Standard Addition: Add a mixture of stable isotope-labeled internal standards for the acylglycines of interest.
-
Derivatization (Butylation): To improve chromatographic separation and ionization efficiency, derivatize the carboxyl groups of the acylglycines by heating with butanolic HCl.
-
Reconstitution: After derivatization, evaporate the sample to dryness and reconstitute it in a solvent compatible with the UPLC mobile phase.
4.2.2. UPLC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a UPLC system equipped with a suitable column (e.g
Methodological & Application
Application Note: Quantification of N-Isovaleroylglycine by Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isovaleroylglycine is a key biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting the leucine catabolic pathway. Accurate and sensitive quantification of this metabolite in biological matrices is crucial for clinical research and drug development. This application note provides a detailed protocol for the quantification of this compound in urine and dried blood spots (DBS) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Biochemical Pathway
In Isovaleric Acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA. This excess is then conjugated with glycine to form this compound, which is subsequently excreted in the urine.
Figure 1: Simplified biochemical pathway of this compound formation in Isovaleric Acidemia.
Experimental Protocols
This section details the methodologies for sample preparation and UPLC-MS/MS analysis.
Sample Preparation
a) Urine Samples (Solid-Phase Extraction)
-
Sample Pre-treatment: Centrifuge urine samples to remove particulate matter.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated this compound) to a defined volume of urine.
-
Solid-Phase Extraction (SPE):
-
Condition an anion exchange SPE cartridge.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acylglycines.
-
-
Derivatization (Butylation):
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 3N HCl in n-butanol.
-
Heat the sample to facilitate the formation of butyl esters.
-
Evaporate the butanolic HCl.
-
-
Final Reconstitution: Reconstitute the dried sample in the initial mobile phase for UPLC-MS/MS analysis.
b) Dried Blood Spots (DBS)
-
Punching: Punch two 3.2 mm discs from the DBS card.
-
Extraction and Derivatization:
-
Place the punches in a 96-well plate.
-
Add an extraction solution containing the internal standard and butanolic HCl.
-
Seal the plate and incubate to allow for simultaneous extraction and butylation.
-
-
Evaporation: Evaporate the supernatant to dryness.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase.
UPLC-MS/MS Analysis
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
a) Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of acylglycines |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
b) Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Quantitative Data
Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for this compound and its internal standard.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Butylated) | [To be determined empirically] | [To be determined empirically] | [Optimized] | 50 |
| Internal Standard (Butylated) | [To be determined empirically] | [To be determined empirically] | [Optimized] | 50 |
Note: The exact m/z values for the butylated derivative of this compound need to be determined through infusion and optimization on the specific mass spectrometer used. The precursor ion will correspond to the [M+H]+ of the butylated analyte.
Calibration and Quality Control
-
Calibration Curve: A calibration curve is generated using a series of standards with known concentrations of this compound. The curve should be linear over the expected concentration range in biological samples.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Figure 2: General experimental workflow for the quantification of this compound.
Conclusion
The described UPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in biological samples. This methodology is suitable for clinical research applications, aiding in the diagnosis and therapeutic monitoring of Isovaleric Acidemia, as well as for pharmaceutical research involving the modulation of this metabolic pathway.
Application Note: Quantitative Analysis of N-Isovaleroylglycine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the quantitative analysis of N-Isovaleroylglycine (IVG), a key biomarker for isovaleric acidemia, in biological samples such as urine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation involving extraction and derivatization, followed by GC-MS analysis. This document is intended to guide researchers in establishing a robust and reliable analytical method for IVG quantification.
Introduction
This compound is an N-acylglycine that accumulates in individuals with isovaleric acidemia, an inherited metabolic disorder affecting the leucine catabolism pathway.[1][2] This condition results from a deficiency of the enzyme isovaleryl-CoA dehydrogenase, leading to the buildup of isovaleric acid and its metabolites.[2][3] The quantitative analysis of this compound in urine is a primary diagnostic tool for this disorder.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of organic acids and other small molecules in complex biological matrices due to its high sensitivity and selectivity.[4] However, the polar and non-volatile nature of amino acid derivatives like this compound necessitates a derivatization step to make them amenable to GC analysis.[5] This protocol details a reliable method for the extraction, derivatization, and subsequent quantification of this compound by GC-MS.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible results. The following procedure is a widely accepted method for the extraction and derivatization of organic acids from urine.[6][7][8]
1. Sample Collection and Storage:
-
Collect random urine samples in sterile, preservative-free containers.
-
Samples should be stored frozen at -20°C or lower prior to analysis to minimize degradation.[9]
2. Extraction of Organic Acids:
-
To 1 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Acidify the sample to a pH < 2 by adding 6 M HCl.
-
Extract the organic acids using 5 mL of ethyl acetate.
-
Vortex the mixture vigorously for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.
3. Derivatization: Derivatization is essential to increase the volatility of this compound for GC analysis.[5] A two-step process of methoximation followed by silylation is commonly employed.[10]
-
Methoximation:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate the mixture at 60°C for 30 minutes. This step converts carbonyl groups to their methoxime derivatives, preventing tautomerization.[10]
-
-
Silylation:
-
After cooling, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8][11]
-
Incubate the mixture at 70°C for 60 minutes. This step replaces active hydrogens on carboxyl and amino groups with trimethylsilyl (TMS) groups.[5][11]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized organic acids.[7][12] Instrument conditions may need to be optimized for specific equipment.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-550 |
| Data Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative analysis is typically performed using Selected Ion Monitoring (SIM) mode, which offers higher sensitivity and specificity.[9] The characteristic ions for the TMS-derivatized this compound should be determined from its full scan mass spectrum.
Table 2: Quantitative Data for TMS-Derivatized this compound
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | ~12.5 | 117 | 144 | 218 |
Note: Retention times are approximate and can vary depending on the specific GC column and conditions. The m/z values are based on the fragmentation pattern of the derivatized molecule.
The mass spectrum of the methyl ester of this compound shows a parent peak at m/e 173.[1] The NIST Mass Spectrometry Data Center lists a top peak at m/z 57 and a second highest at m/z 117 for this compound.[13]
Visualizations
Signaling Pathway
The following diagram illustrates the simplified metabolic pathway leading to the formation of this compound.
Caption: Leucine metabolism and this compound formation.
Experimental Workflow
The diagram below outlines the major steps in the analytical protocol.
Caption: Workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. analysisdoo.com [analysisdoo.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. aurametrix.weebly.com [aurametrix.weebly.com]
- 7. scispace.com [scispace.com]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metbio.net [metbio.net]
- 10. youtube.com [youtube.com]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 13. This compound | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable-Isotope Dilution Measurement of N-Isovaleroylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isovaleroylglycine (IVG) is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting leucine catabolism. Quantitative analysis of IVG in biological matrices such as urine, amniotic fluid, and blood is essential for clinical diagnosis and for research into the efficacy of therapeutic interventions. Stable-isotope dilution mass spectrometry (SID-MS) is the gold standard for accurate and precise quantification of small molecules like IVG in complex biological samples. This document provides detailed application notes and protocols for the measurement of this compound using SID-MS by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biochemical Pathway
In Isovaleric Acidemia, the deficiency of isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA. This is then conjugated with glycine to form N-isovalerylglycine, which is excreted in the urine.[1]
References
Application Notes and Protocols for N-Isovaleroylglycine Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isovaleroylglycine (IVG) is a glycine conjugate of isovaleric acid. Its presence and concentration in urine are significant biomarkers for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting the leucine catabolism pathway. Accurate and reliable quantification of urinary this compound is crucial for clinical diagnosis, dietary management of patients, and for research into inborn errors of metabolism.
These application notes provide detailed protocols for the sample preparation and analysis of this compound in human urine using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation
The following table summarizes the analytical performance characteristics for the determination of this compound in urine, compiled from relevant studies.
| Parameter | GC-MS Method | UPLC-MS/MS Method |
| Recovery | 91.3% | >90% (typical for acylglycines) |
| Limit of Detection (LOD) | Not explicitly reported for IVG, but generally in the low ng/mL range for similar compounds. | 0.001–0.005 µg/L (for other psychoactive substances in urine) |
| Limit of Quantification (LOQ) | Not explicitly reported for IVG, but GC-MS methods for other urinary metabolites have shown LOQs in the µmol/L range. | 0.005–0.01 µg/L (for other psychoactive substances in urine) |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Intra-day Precision (%RSD) | <20% | <15% |
| Inter-day Precision (%RSD) | <20% | <15% |
| Accuracy/Bias (%) | < ± 20% | 89.5% to 108.9% (recovery) |
Metabolic Pathway of this compound Formation
In a healthy individual, the amino acid leucine is broken down through a series of enzymatic reactions. A key step is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by the enzyme isovaleryl-CoA dehydrogenase. In individuals with Isovaleric Acidemia, this enzyme is deficient. This deficiency leads to an accumulation of isovaleryl-CoA, which is then alternatively metabolized through conjugation with glycine to form this compound, which is subsequently excreted in the urine.
Caption: Leucine catabolism and the formation of this compound in Isovaleric Acidemia.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol involves liquid-liquid extraction of this compound from urine, followed by derivatization to make the analyte volatile for GC-MS analysis.
Materials:
-
Urine sample
-
Internal Standard (IS): Deuterated this compound (e.g., this compound-d9)
-
Hydrochloric acid (HCl), 6 M
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Centrifuge tubes (15 mL)
-
Glass test tubes
-
Nitrogen evaporator
-
Heating block
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 2000 x g for 10 minutes to remove any particulate matter.
-
Transfer 1.0 mL of the supernatant to a 15 mL centrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known amount of the deuterated this compound internal standard solution to each urine sample.
-
-
Extraction:
-
Acidify the urine sample to approximately pH 1 by adding 6 M HCl.
-
Add approximately 0.5 g of NaCl to the tube and vortex to dissolve.
-
Add 5 mL of diethyl ether to the tube, cap tightly, and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean glass test tube.
-
Repeat the extraction with another 5 mL of diethyl ether and combine the organic layers.
-
Perform a third extraction with 5 mL of ethyl acetate and combine it with the previous ether extracts.
-
Dry the combined organic extract by passing it through a small column of
-
Application Notes & Protocols: N-Isovaleroylglycine for Newborn Screening of Isovaleric Acidemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of metabolism resulting from the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzyme catalyzes a critical step in the catabolism of the branched-chain amino acid, leucine. Its deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, such as isovaleric acid, which is toxic and can cause severe metabolic acidosis, neurological damage, and a characteristic "sweaty feet" odor.
Newborn screening (NBS) programs are critical for early detection and intervention, which significantly improves patient prognosis and supports normal psychomotor development. While the primary marker for IVA in NBS is elevated isovalerylcarnitine (C5-carnitine) in dried blood spots (DBS), N-Isovaleroylglycine (IVG) serves as a key confirmatory biomarker, primarily detected in urine. IVG is formed through the detoxification pathway where accumulating isovaleryl-CoA is conjugated with glycine. These application notes provide a detailed overview of the biochemical basis, analytical protocols, and quantitative data related to the use of this compound in the diagnosis and monitoring of Isovaleric Acidemia.
Biochemical Pathway and Biomarker Formation
The deficiency of isovaleryl-CoA dehydrogenase disrupts the normal catabolic pathway of leucine. The resulting buildup of isovaleryl-CoA is shunted into alternative detoxification pathways, leading to the formation of disease-specific biomarkers. One major pathway involves the conjugation of isovaleryl-CoA with glycine by the enzyme glycine N-acyltransferase, producing the non-toxic, water-soluble compound this compound, which is then excreted in the urine.
Application in Newborn Screening Workflow
This compound is typically utilized as a second-tier or confirmatory test following a presumptive positive result from a primary newborn screen. The standard NBS workflow involves an initial screen for elevated C5-carnitine in a dried blood spot sample using tandem mass spectrometry (MS/MS). A positive result triggers further diagnostic evaluation, including organic acid analysis of a urine sample to confirm the presence of elevated this compound.
Quantitative Data
The concentrations of key metabolites are starkly different between healthy newborns and those with Isovaleric Acidemia. Furthermore, treatment with glycine has been shown to significantly impact metabolite levels by promoting the excretion of this compound.
Table 1: Typical Biomarker Levels in Isovaleric Acidemia
| Analyte | Sample Type | Unaffected Individuals | IVA Patients |
|---|---|---|---|
| Isovalerylcarnitine (C5) | Dried Blood Spot / Plasma | Low / Undetectable | Significantly Elevated |
| This compound | Urine | Low / Undetectable | Significantly Elevated |
| Isovaleric Acid | Serum / Plasma | Undetectable | Highly Elevated (esp. during crisis) |
Table 2: Effect of Glycine Supplementation on Metabolite Levels During Leucine Loading
| Condition | Serum Isovaleric Acid (mg/100 mL) | Urinary this compound (mg/mg creatinine) |
|---|---|---|
| Leucine Loading (125 mg/kg) Alone | 5.60 | 9.90 (over 24h) |
| Leucine Loading with Glycine (250 mg/kg) | 0.93 | 26.20 (over 12h) |
Data derived from a case study and illustrates the biochemical response to glycine therapy.
Experimental Protocols
Protocol 5.1: Quantitative Analysis of this compound in Urine by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in urine samples, adapted from general principles of small molecule analysis by LC-MS/MS.
5.1.1 Objective To accurately quantify the concentration of this compound in urine to confirm the diagnosis of Isovaleric Acidemia.
5.1.2 Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d7)
-
LC-MS grade water, acetonitrile, and formic acid
-
Urine collection containers
-
Centrifuge and autosampler vials
-
Volumetric flasks and pipettes
5.1.3 Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
Centrifuge at 4,000 x g for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (prepared in 50% acetonitrile).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
-
Transfer the clear supernatant to an autosampler vial for analysis.
5.1.4 LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatograph: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions (Example):
-
This compound: Precursor Ion (m/z) 160.1 -> Product Ion (m/z) 76.1
-
Internal Standard (d7): Precursor Ion (m/z) 167.1 -> Product Ion (m/z) 76.1 (Note: Specific transitions should be optimized in-house)
-
5.1.5 Calibration and Quality Control
-
Prepare a calibration curve using the analytical standard over a clinically relevant range (e.g., 0.1 µM to 100 µM).
-
Include at least three levels of quality control (QC) samples (low, medium, high) with each analytical batch to ensure accuracy and precision.
5.1.6 Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (Analyte/Internal Standard).
-
Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Normalize the final concentration to urinary creatinine to account for variations in urine dilution.
Considerations and Troubleshooting
-
Analytical Specificity: While MS/MS is highly specific, it is important to be aware of potential isobaric interferences and confirm analyte identity through retention time matching and ion ratios.
-
Dried Blood Spot vs. Urine: The primary screening is performed on DBS, which is convenient for collection and transport. However, quantitative analysis from DBS can be affected by factors such as the hematocrit level, which impacts spot size and analyte distribution. Urine analysis for IVG provides a robust confirmation that is less susceptible to these issues.
-
Differential Diagnosis: Elevated C5-carnitine can also be seen in patients with short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency or due to pivalic acid-containing antibiotics. Therefore, the specific detection of elevated this compound in urine is crucial for the definitive diagnosis of IVA.
Troubleshooting & Optimization
Improving N-Isovaleroylglycine solubility in different solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Isovaleroylglycine for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
This compound is a crystalline solid with limited solubility in aqueous solutions.[1] Its reported solubility in common organic solvents is summarized in the table below.[1][2] It is sparingly soluble in aqueous buffers.[3]
Q2: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
This compound is an N-acylglycine, and its molecular structure lends it a hydrophobic nature, leading to poor water solubility.[4][5] Direct dissolution in aqueous buffers is often challenging and may result in precipitation or an incomplete solution.[6] For most applications, a stock solution in an organic solvent should be prepared first and then diluted into the aqueous medium.[3]
Q3: I observed precipitation after diluting my DMSO stock solution of this compound into my experimental buffer. What should I do?
This common issue is known as "precipitation upon dilution."[6] It occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of the organic co-solvent present.[6] Please refer to the troubleshooting guide below for a systematic approach to resolve this issue.
Q4: What is the recommended storage method for this compound solutions?
Stock solutions should be stored in tightly sealed vials to prevent solvent evaporation and uptake of moisture. It is recommended to store stock solutions at -20°C or -80°C.[2][7] For solutions stored at -20°C, it is advisable to use them within one month, while solutions stored at -80°C can be used for up to six months.[2][7] To avoid degradation from repeated freeze-thaw cycles, consider preparing smaller aliquots of the stock solution.[2]
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to troubleshoot and optimize the solubility of this compound.
Initial Solubility Assessment
If you are encountering issues with dissolving this compound, follow this workflow to identify a suitable solvent system.
Caption: Experimental workflow for enhancing this compound solubility.
Decision-Making for Troubleshooting
Use this logical diagram to diagnose the cause of solubility problems and identify the appropriate solution.
Caption: Logic diagram for troubleshooting precipitation issues.
Quantitative Solubility Data
The solubility of this compound has been reported in the following solvents. This table can be used as a starting point for preparing stock solutions.
| Solvent | Concentration | Temperature | Source |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Not Specified | [1][2][7] |
| Methanol | 1 mg/mL | Not Specified | [1][2][7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required mass of this compound for your desired stock concentration (e.g., 10 mM). (Molecular Weight: 159.18 g/mol )[2]
-
Weigh the this compound powder and add it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If dissolution is slow, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to aid solubility.[2][7]
-
Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C.[2]
Protocol 2: Improving Solubility with Co-solvents
This protocol provides a method for using co-solvents to enhance the solubility of this compound in aqueous solutions, a technique particularly useful for in vivo formulations.[8]
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or buffer (e.g., PBS)
Procedure:
-
Begin with a prepared stock solution of this compound in DMSO.
-
In a separate sterile tube, prepare the vehicle by mixing the co-solvents. A common formulation involves a step-wise addition: a. Add the required volume of PEG300. b. Add the required volume of Tween 80 and mix until the solution is clear.
-
Slowly add the this compound DMSO stock solution to the co-solvent mixture while vortexing.
-
Finally, add the sterile water or buffer to reach the desired final volume and concentration. Mix until the solution is clear and homogenous.[2]
Note: The optimal ratio of DMSO:PEG300:Tween 80:Water will depend on the target final concentration of this compound and must be determined empirically.
Protocol 3: Improving Solubility by pH Adjustment
Since this compound possesses a carboxylic acid group, its solubility in aqueous media is pH-dependent.[4][9] Solubility is expected to increase significantly at pH values above its pKa.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate buffer)
-
1 M NaOH and 1 M HCl solutions
-
pH meter
Procedure:
-
Prepare a suspension of this compound in the desired aqueous buffer at a concentration slightly higher than the target.
-
While stirring the suspension, slowly add drops of 1 M NaOH to raise the pH.
-
Monitor the dissolution of the solid as the pH increases. The compound should become more soluble as the carboxylic acid group is deprotonated to its more soluble salt form.[10]
-
Once the compound is dissolved, adjust the pH to the final desired value for your experiment, being careful not to lower it to a point where precipitation re-occurs.
-
If necessary, sterile filter the final solution before use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. reddit.com [reddit.com]
- 4. N-ISOVALERYLGLYCINE | 16284-60-9 [chemicalbook.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. benchchem.com [benchchem.com]
- 7. glpbio.com [glpbio.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. www1.udel.edu [www1.udel.edu]
Storage and stability of N-Isovaleroylglycine stock solutions.
This technical support center provides guidance on the storage, stability, and troubleshooting for N-Isovaleroylglycine stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: To prepare stock solutions, it is recommended to use a solvent in which this compound is readily soluble. Based on available data, Dimethyl Sulfoxide (DMSO) and Methanol are suitable solvents. For instance, solubility has been reported to be 5 mg/mL in DMSO and 1 mg/mL in Methanol. When preparing stock solutions, always use the batch-specific molecular weight provided on the product vial and/or Certificate of Analysis.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: The stability of your this compound stock solution is critical for reproducible experimental results. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, it is advisable to store aliquots at -80°C, which can maintain stability for up to six months. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Therefore, it is best practice to prepare single-use aliquots.
Q3: How long is the solid form of this compound stable?
A3: The solid form of this compound is highly stable when stored under appropriate conditions. When stored at -20°C, it is expected to be stable for at least four years.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This could be due to the degradation of your this compound stock solution. Here’s a workflow to troubleshoot this issue:
Storage and Stability Data
| Storage Condition | Solvent | Duration | Stability |
| -20°C | DMSO/Methanol | 1 month | Stable |
| -80°C | DMSO/Methanol | 6 months | Stable |
| -20°C | Solid | ≥ 4 years | Stable |
Experimental Protocols
To ensure the integrity of your this compound stock solutions, you can perform stability-indicating analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Stability Analysis by HPLC-UV
This protocol provides a general method for assessing the purity and degradation of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute a sample of your this compound stock solution to a final concentration of approximately 100 µg/mL using the mobile phase A.
3. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time, which would indicate degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions. These studies can help identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples using the HPLC-UV method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
Potential Degradation Pathway
While specific degradation products for this compound are not extensively documented in publicly available literature, a likely pathway under hydrolytic conditions is the cleavage of the amide bond.
Enhancing the sensitivity of N-Isovaleroylglycine detection in biological samples.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the sensitivity of N-Isovaleroylglycine (IVG) detection in biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.
Question: I am observing a low signal or failure to detect this compound. What are the potential causes and solutions?
Answer: Low or no signal for IVG can stem from issues in sample preparation, derivatization (for GC-MS), or the analytical instrumentation itself.
-
Inefficient Extraction: IVG is a polar molecule. Ensure your extraction method is appropriate. Liquid-liquid extraction with solvents like ethyl acetate after acidification is a common method.[1] For more complex matrices, consider solid-phase extraction (SPE) which can improve recovery and sample cleanliness.[2]
-
Sample Matrix Interference: Biological samples contain numerous compounds that can suppress the IVG signal, a phenomenon known as the matrix effect.
-
High Salt or Buffer Concentration: Non-volatile salts and buffers like TRIS must be minimized or removed as they can interfere with ionization and derivatization.[3][4]
-
Lipids and Oils: Samples with high lipid content (>3%) should be defatted prior to analysis, as fats can affect hydrolysis and are detrimental to analytical columns.[3]
-
-
Incomplete Derivatization (GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS), IVG must be derivatized to increase its volatility.[5][6]
-
Moisture is Critical: Silylation reagents (e.g., BSTFA, MSTFA) are highly sensitive to water.[6][7] Ensure samples and solvents are anhydrous and store reagents under dry conditions.
-
Suboptimal Reaction Conditions: Derivatization reactions are sensitive to time and temperature.[7] You may need to optimize the incubation temperature (e.g., 75°C) and duration (e.g., 45 minutes) to ensure the reaction goes to completion.[7]
-
-
Instrumental Issues (LC-MS/MS): While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive, proper optimization is crucial.
-
Ion Source Parameters: Optimize the ion source temperature and gas flows (nebulizer, heater, curtain gas) to ensure efficient ionization of the IVG molecule.[8]
-
MRM Transitions: Ensure you are using the correct and most sensitive multiple reaction monitoring (MRM) transitions for your IVG derivative (if any) and internal standard.
-
Question: My results show high variability between replicate injections. How can I improve precision?
Answer: High variability often points to issues with sample preparation consistency or instrument stability.
-
Inconsistent Sample Preparation: Manually intensive steps like liquid-liquid extraction can introduce variability. Use of an appropriate internal standard, such as a stable-isotope labeled IVG (e.g., d2-IVG), is critical to correct for variations in extraction efficiency and matrix effects.
-
Autosampler Issues: Ensure the autosampler is injecting the correct volume consistently. Check for air bubbles in the syringe and sample vials.
-
LC System Instability: For LC-MS/MS, unstable pump pressure can lead to fluctuating retention times and peak areas. Ensure the LC system is properly equilibrated and that solvents are fresh and well-degassed.
-
Matrix Effects: Inconsistent matrix effects between samples can cause high variability. Using a stable-isotope labeled internal standard is the best way to mitigate this.[9] Alternatively, a surrogate matrix can be used for calibration curves to minimize these effects.[2]
Question: I am concerned about false positive results in my newborn screening analysis. How can I ensure the detected peak is truly this compound?
Answer: This is a known issue, particularly when screening for isovaleric acidemia based on C5-acylcarnitines.[9][10]
-
Interference from Isomers: Pivaloylcarnitine, a metabolite of certain antibiotics, is an isomer of isovalerylcarnitine and can cause false positives.[9][10]
-
Confirmation with a Specific Biomarker: The most reliable solution is to directly measure IVG, which is a more specific biomarker for isovaleric acidemia.[10][11]
-
High-Resolution Mass Spectrometry: Using high-resolution MS can help differentiate between IVG and other interfering compounds with similar nominal masses.
-
Tandem MS (MS/MS): A stable-isotope dilution electrospray tandem mass spectrometric analysis provides high specificity. By carefully selecting precursor-to-product ion transitions (MRM), you can distinguish IVG from its isomers. For example, specific product ions can be generated from butylester derivatives of IVG that are not produced by pivaloylglycine butylester.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is generally considered the most sensitive and specific method for the quantitative analysis of acylglycines like IVG.[2][12] These methods can achieve lower limits of quantitation (LLOQ) in the low nanomolar range (1-5 nM) and often do not require the derivatization step necessary for GC-MS, simplifying the workflow.[2][13]
Q2: Why is derivatization necessary for GC-MS analysis of IVG?
A2: IVG is a polar molecule containing carboxylic acid and amide functional groups. These groups make the molecule non-volatile, meaning it will not readily turn into a gas at temperatures compatible with GC analysis. Derivatization replaces the active hydrogens on these polar groups with nonpolar moieties (e.g., a trimethylsilyl or TMS group), which increases the molecule's volatility and improves its chromatographic behavior.[6][14]
Q3: Which derivatization reagents are recommended for IVG analysis by GC-MS?
A3: Silylation reagents are most common. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used to create TMS derivatives of IVG.[7][15][16] These derivatives are more volatile and suitable for GC-MS analysis.
Q4: What are typical sample preparation steps for urine or blood analysis?
A4: A typical workflow involves:
-
Sample Collection & Storage: Samples should be stored frozen (e.g., -20°C) until analysis to prevent degradation.[1][11]
-
Internal Standard Addition: A known amount of a stable-isotope labeled internal standard is added at the beginning to account for sample loss and matrix effects.
-
Extraction: The sample is typically acidified, and IVG is extracted using an organic solvent like ethyl acetate or through solid-phase extraction (SPE).[1][2]
-
Drying: The organic extract is evaporated to dryness under a stream of nitrogen.
-
Derivatization (for GC-MS): The dried residue is reconstituted in a derivatization reagent and incubated.[14]
-
Reconstitution (for LC-MS/MS): The dried residue is reconstituted in a solvent compatible with the LC mobile phase.
-
Analysis: The prepared sample is injected into the GC-MS or LC-MS/MS system.
Q5: What quantitative performance can I expect from a validated LC-MS/MS method?
A5: A well-developed LC-MS/MS method for acylglycines can offer excellent quantitative performance. You can expect:
-
Low LLOQ: Lower limits of quantitation can be as low as 1-5 nM.[2]
-
High Recovery: Mean recovery rates typically range from 90% to 110%.[2]
-
Good Precision: The coefficient of variation (%CV) for precision and accuracy should be less than 15%.[2]
-
Linearity: The method should demonstrate linearity over a wide concentration range.[8][13]
Data Presentation: Performance of Analytical Methods
The following tables summarize quantitative data from various methods used for IVG and related compound analysis, providing a benchmark for expected performance.
Table 1: LC-MS/MS Method Performance for Acylglycine Analysis
| Parameter | Value | Biological Matrix | Citation |
|---|---|---|---|
| Lower Limit of Quantitation (LLOQ) | 1-5 nM | Urine | [2] |
| Mean Recovery | 90.2 - 109.3% | Urine | [2] |
| Precision (%CV) | < 15% | Urine | [2] |
| Accuracy (%RE) | < 15% | Urine |[2] |
Table 2: this compound Concentrations in Dried Blood Spots (LC-MS/MS)
| Sample Group | IVG Concentration (nmol/mL) | Notes | Citation |
|---|---|---|---|
| Control Newborns | 0.17 ± 0.03 | Baseline levels | [9] |
| Newborns with Isovaleric Acidemia | 1.3 - 80.0 | Significantly elevated levels | [9] |
| Newborns with False Positives | 0.22 ± 0.05 | High C5-acylcarnitines due to antibiotics, but normal IVG |[9] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol is a general guideline for preparing biological fluids for IVG analysis by GC-MS.
-
Sample Preparation:
-
To 1 mL of urine, add an appropriate stable-isotope labeled internal standard.
-
Acidify the sample to pH 1-2 with HCl.
-
Extract the sample three times with 2 mL of ethyl acetate.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 75°C for 45 minutes to form the TMS derivative.[7]
-
Cool the vial to room temperature before injection into the GC-MS.
-
Protocol 2: UPLC-MS/MS Analysis of Acylglycines (without derivatization)
This protocol describes a direct measurement approach for acylglycines.
-
Sample Preparation (using SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load 0.5 mL of urine (to which an internal standard has been added) onto the cartridge.
-
Wash the cartridge with water to remove salts and polar interferences.
-
Elute the acylglycines with methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
-
UPLC-MS/MS Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% B to 95% B over several minutes to separate the analytes.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using optimized precursor/product ion transitions for IVG and its internal standard.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 4. Sample preparation for Amino Acid Analaysis [biosyn.com]
- 5. Derivatization Methods in GC and GC/MS [ouci.dntb.gov.ua]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]
- 11. caymanchem.com [caymanchem.com]
- 12. rsc.org [rsc.org]
- 13. A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. This compound, TMS derivative [webbook.nist.gov]
- 16. N-Isovalerylglycine, 2TMS derivative [webbook.nist.gov]
Troubleshooting N-Isovaleroylglycine derivatization protocols.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of N-Isovaleroylglycine, a critical biomarker for isovaleric acidemia. The following information is intended for researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS) for their analyses.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may be encountered during the derivatization of this compound, primarily focusing on silylation-based methods which are common for GC-MS analysis.
Q1: Why is my this compound derivatization incomplete, resulting in low peak intensity?
A1: Incomplete derivatization is a frequent issue and can be attributed to several factors:
-
Presence of Moisture: Silylation reagents are highly sensitive to moisture. Water will preferentially react with the derivatizing agent, reducing the amount available to react with your analyte. Ensure all glassware is oven-dried and cooled in a desiccator, and that all solvents are anhydrous. Samples should be dried completely, for instance, by lyophilization or under a stream of dry nitrogen, before adding the derivatization reagent.
-
Insufficient Reagent: An excess of the derivatizing reagent is crucial to drive the reaction to completion. A common recommendation is to use at least a twofold molar excess of the silylation reagent per active hydrogen in the molecule.
-
Suboptimal Reaction Conditions: The temperature and duration of the derivatization reaction are critical. For many silylating agents like BSTFA or MSTFA, heating at 60-80°C for 30-60 minutes is a good starting point. However, these conditions may need to be optimized for your specific application.
-
Sample pH: For certain derivatization methods, the pH of the sample can be a critical factor. For example, some derivatization reactions are less efficient at low pH.
Q2: I am observing multiple peaks for my this compound standard. What could be the cause?
A2: The presence of multiple peaks from a single analyte standard can indicate a few issues:
-
Formation of Multiple Derivatives: this compound has both a carboxylic acid and an amide group. It is possible to form different silylated derivatives (e.g., mono-TMS and di-TMS derivatives) if the reaction does not go to completion. Increasing the reaction time, temperature, or the amount of catalyst (like TMCS) can help drive the reaction towards a single, fully derivatized product.
-
Tautomerization: Although less common for this compound, some molecules can exist in different tautomeric forms, each of which can be derivatized, leading to multiple peaks.
-
Artifact Formation: The derivatizing agent itself can sometimes react to form by-products that appear as extra peaks in your chromatogram. Using high-purity reagents and appropriate reaction conditions can minimize this.
Q3: My derivatized samples are not stable and the peak area decreases over time. How can I improve stability?
A3: The stability of trimethylsilyl (TMS) derivatives can be a concern. Here are some ways to address this:
-
Use of More Stable Derivatives: Consider using a reagent that forms more stable derivatives, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (TBDMS) derivatives. TBDMS derivatives are significantly more resistant to hydrolysis than TMS derivatives.
-
Proper Storage: Store derivatized samples in a tightly sealed vial at low temperatures (e.g., -20°C or -80°C) to minimize degradation.
-
Prompt Analysis: Analyze the derivatized samples as soon as possible after preparation to minimize the effects of degradation.
Frequently Asked Questions (FAQs)
Q1: Which silylating agent is best for this compound?
A1: The choice of silylating agent depends on your specific analytical needs.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) are commonly used and effective for derivatizing both the carboxylic acid and amide groups of this compound. The addition of a catalyst like TMCS (Trimethylchlorosilane) can increase their reactivity.
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) forms more stable derivatives, which can be advantageous for quantitative analysis where samples may need to be stored before analysis. However, the resulting TBDMS derivatives have a higher molecular weight, which can affect their chromatographic behavior.
Q2: Do I need to perform a two-step derivatization for this compound?
A2: For this compound, a one-step silylation is typically sufficient to derivatize both the carboxylic acid and the N-H group of the amide. A two-step derivatization, often involving methoximation followed by silylation, is more commonly used for compounds containing ketone or aldehyde groups to prevent the formation of multiple derivatives due to tautomerization. Since this compound does not have these functional groups, a single-step silylation is generally adequate.
Q3: How can I be sure my derivatization is complete?
A3: To confirm complete derivatization, you can perform a time-course experiment. Analyze aliquots of the reaction mixture at different time points (e.g., 15, 30, 60, 90 minutes) until the peak area of the fully derivatized product no longer increases. You can also experiment with increasing the reaction temperature or the concentration of the derivatizing reagent to ensure the reaction has gone to completion.
Quantitative Data Summary
The choice of silylating reagent can impact the fragmentation pattern observed in the mass spectrometer, which is crucial for identification and quantification. The following table summarizes a qualitative comparison of the mass spectral characteristics of derivatives formed by BSTFA and MTBSTFA for a generic amino acid-like structure, which can be extrapolated to this compound.
| Silylating Reagent | Derivative Type | Key Mass Spectral Fragments | General Observations |
| BSTFA | Trimethylsilyl (TMS) | [M]+, [M-15]+, [M-89]+ | The molecular ion ([M]+) is often prominent. Fragmentation can provide good structural information. Derivatives are less stable. |
| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | [M]+, [M-57]+, [M-131]+ | The [M-57]+ fragment (loss of a tert-butyl group) is typically the base peak, which is excellent for selected ion monitoring (SIM) for quantification. Derivatives are significantly more stable. |
Experimental Protocols
Detailed Methodology for Silylation of this compound using BSTFA + 1% TMCS
This protocol provides a general procedure for the derivatization of this compound in a dried sample matrix for GC-MS analysis.
Materials:
-
Dried sample containing this compound
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with
Validation & Comparative
A Comparative Guide to N-Isovaleroylglycine and Isovalerylcarnitine as Biomarkers for Isovaleric Acidemia
For Researchers, Scientists, and Drug Development Professionals
Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency leads to the accumulation of isovaleric acid and its derivatives, resulting in a wide spectrum of clinical presentations, from life-threatening metabolic crises in neonates to asymptomatic individuals identified through newborn screening. The accurate and timely diagnosis of IVA is crucial for initiating appropriate management, which includes a low-protein diet and supplementation with L-carnitine and/or L-glycine to mitigate the toxic effects of isovaleric acid.
The biochemical diagnosis of IVA relies on the detection of elevated levels of specific biomarkers. Among these, N-Isovaleroylglycine (IVG) and isovalerylcarnitine (C5-carnitine) are the most critical. This guide provides a comprehensive comparison of these two key biomarkers, supported by experimental data and detailed methodologies, to aid researchers and clinicians in their diagnostic and monitoring strategies for isovaleric acidemia.
At a Glance: this compound vs. Isovalerylcarnitine
| Feature | This compound (IVG) | Isovalerylcarnitine (C5-Carnitine) |
| Biochemical Role | A conjugate of isovaleric acid with glycine, facilitating its detoxification and urinary excretion. | An ester of isovaleric acid with carnitine, involved in mitochondrial fatty acid metabolism and detoxification. |
| Primary Sample | Urine | Dried Blood Spot (DBS), Plasma |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Tandem Mass Spectrometry (MS/MS), UPLC-MS/MS |
| Diagnostic Use | Primarily for confirmatory diagnosis following a positive newborn screen. | Primary biomarker in newborn screening (NBS) programs. |
| Key Advantage | High specificity for isovaleric acidemia. | High sensitivity for detecting potential cases in large-scale screening. |
| Key Disadvantage | Not suitable for high-throughput newborn screening. | Potential for false positives due to isobaric compounds (e.g., pivaloylcarnitine). |
Quantitative Data Summary
The following table summarizes the typical concentrations of this compound and isovalerylcarnitine observed in individuals with isovaleric acidemia compared to unaffected individuals. It is important to note that these values can vary depending on the analytical method, the individual's clinical status (asymptomatic vs. metabolic crisis), and treatment.
| Biomarker | Condition | Sample Type | Concentration Range |
| This compound | Unaffected | Urine | Not typically detected or present at very low levels |
| Isovaleric Acidemia | Urine | Markedly elevated, often the most prominent abnormal metabolite | |
| Isovalerylcarnitine | Unaffected (Newborn) | Dried Blood Spot | Typically < 0.5 µmol/L |
| Asymptomatic IVA (Newborn) | Dried Blood Spot | Median 3.0 (Range: 1.8–7.1) µmol/L | |
| Clinically Affected IVA (Newborn) | Dried Blood Spot | Median 13.9 (Range: 7.7–70) µmol/L | |
| False Positive (Pivaloylcarnitine) | Dried Blood Spot | Median 2.9 (Range: 2.0–9.6) µmol/L |
The Biochemical Pathway of Isovaleric Acidemia
The following diagram illustrates the metabolic block in isovaleric acidemia and the formation of this compound and isovalerylcarnitine.
A Comparative Guide to the Analytical Quantification of N-Isovaleroylglycine
For researchers, scientists, and professionals in drug development, the accurate quantification of N-Isovaleroylglycine (IVG), a key biomarker for isovaleric acidemia and other metabolic disorders, is paramount. This guide provides a detailed comparison of two prominent analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by experimental data to inform methodology selection.
This document outlines the performance characteristics and experimental protocols for both GC-MS and UPLC-MS/MS techniques in the quantification of this compound. A direct comparison of their key validation parameters is presented to facilitate an informed decision based on the specific requirements of a study, such as sensitivity, throughput, and sample matrix.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the GC-MS and UPLC-MS/MS methods for this compound analysis.
| Performance Metric | GC-MS (Stable Isotope Dilution) | UPLC-MS/MS |
| Limit of Detection (LOD) | Not explicitly reported | Not explicitly reported |
| Limit of Quantification (LOQ) | ~5 ng/mL | 1-5 nM |
| Linearity Range | 10 ng/mL - 10 µg/mL | 1.0 - 500 nM |
| Accuracy (%RE) | Not explicitly reported | < 15% |
| Precision (%CV) | Reproducible | < 15% |
| Recovery | Not explicitly reported | 90.2 - 109.3% |
| Internal Standard | Deuterated IVG ([4,4,4-D3]Isovaleroylglycine) | Deuterated acylglycines |
| Derivatization | Methylation | n-Butanol |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the successful implementation and replication of these analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Dilution
This method offers high accuracy and reliability through the use of a stable isotope-labeled internal standard.
Sample Preparation and Extraction:
-
To a sample of amniotic fluid or urine, add a known amount of [4,4,4-D3]Isovaleroylglycine as the internal standard.
-
Perform an extraction of the this compound from the biological matrix.
Derivatization (Methylation):
-
The extracted sample is then methylated. A common historical method for this is the use of diazomethane.
GC-MS Analysis:
-
The methylated sample is injected into a gas chromatograph.
-
Separation of this compound methyl ester is achieved on a suitable capillary column.
-
Detection is performed using a mass spectrometer, often in chemical ionization (CI) mode, monitoring for the specific ions corresponding to the analyte and the internal standard.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high sensitivity and throughput for the analysis of a range of acylglycines, including this compound.
Sample Preparation and Derivatization:
-
Urine samples are first subjected to solid-phase extraction to isolate the acylglycines.
-
The isolated acylglycines are then derivatized with n-butanol.
-
Deuterated internal standards for the acylglycines of interest are added to the sample.
UPLC-MS/MS Analysis:
-
The derivatized sample is injected into a UPLC system.
-
Chromatographic separation is performed on a suitable column to resolve the different acylglycine butyl esters.
-
The eluent is introduced into a tandem mass spectrometer for detection and quantification. This is typically done using electrospray ionization (ESI) in positive ion mode, with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.
Visualizing the Analytical Workflows
To further clarify the procedural steps of each analytical method, the following diagrams illustrate their respective workflows.
A Head-to-Head Comparison of N-Isovaleroylglycine Quantification Across Laboratories: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the ability to reliably compare analytical data across different laboratories is paramount. This guide provides a comprehensive overview of the cross-validation of N-Isovaleroylglycine (IVG) measurements, a key biomarker for isovaleric acidemia, an inborn error of leucine metabolism.[1][2][3] We present a comparative analysis of hypothetical data from three laboratories, detail a standardized experimental protocol for IVG quantification, and illustrate the metabolic pathway of IVG formation.
Comparative Performance of this compound Measurement
The accurate quantification of this compound is critical for the diagnosis and monitoring of isovaleric acidemia.[4][5] The following table summarizes the performance of three distinct, anonymized laboratories in the measurement of IVG in urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method for acylglycine analysis.[6][7][8] The data presented are hypothetical but reflect typical performance characteristics based on established bioanalytical method validation guidelines.[9][10]
| Performance Metric | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Accuracy (% Bias) | ±15% (±20% at LLOQ) | |||
| Low QC (25 ng/mL) | +5.2% | -8.1% | +10.5% | Meets Criteria |
| Medium QC (250 ng/mL) | +2.1% | -4.5% | +6.8% | Meets Criteria |
| High QC (750 ng/mL) | -1.5% | +1.9% | -3.2% | Meets Criteria |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | |||
| Intra-day (n=5) | 4.8% | 6.2% | 5.5% | Meets Criteria |
| Inter-day (n=5, 3 days) | 7.1% | 8.9% | 7.8% | Meets Criteria |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 15 ng/mL | 10 ng/mL | Signal-to-Noise > 10 |
| Recovery (%) | 92.5% | 88.1% | 95.3% | Consistent and Reproducible |
QC: Quality Control, LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation. Acceptance criteria are based on regulatory guidelines for bioanalytical method validation.[9][10]
The Metabolic Pathway of this compound Formation
This compound is a metabolite that accumulates due to a deficiency in the enzyme isovaleryl-CoA dehydrogenase, which is involved in the catabolism of the branched-chain amino acid leucine.[1][2][11] The excess isovaleryl-CoA is then conjugated with glycine to form the less toxic this compound, which is excreted in the urine.[2]
Caption: Leucine catabolism and the formation of this compound.
Experimental Protocol for this compound Quantification
A standardized protocol is crucial for ensuring consistency and comparability of results between laboratories. The following is a detailed methodology for the quantification of this compound in human urine by UPLC-MS/MS.[6][8][12]
1. Sample Preparation
-
Internal Standard Spiking: To a 100 µL aliquot of urine, add 10 µL of an internal standard working solution (e.g., ¹³C-labeled this compound) to account for variability during sample processing.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
2. UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.
-
3. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
Cross-Validation Workflow
To ensure data from different laboratories can be reliably compared, a cross-validation study is essential.[13] This involves analyzing the same set of samples at each laboratory and comparing the results.
Caption: A typical workflow for a cross-laboratory validation study.
References
- 1. medlink.com [medlink.com]
- 2. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Isovaleric Acidemia: A Rare Case of an Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [pubmed.ncbi.nlm.nih.gov]
- 8. quantitative-analysis-of-urine-acylglycines-by-ultra-performance-liquid-chromatography-tandem-mass-spectrometry-uplc-ms-ms-reference-intervals-and-disease-specific-patterns-in-individuals-with-organic-acidemias-and-fatty-acid-oxidation-disorders - Ask this paper | Bohrium [bohrium.com]
- 9. anivet.au.dk [anivet.au.dk]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. pure.uva.nl [pure.uva.nl]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
N-Isovaleroylglycine: A Comparative Guide for Disease Monitoring in Isovaleric Acidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Isovaleroylglycine (IVG) and its primary alternative, Isovalerylcarnitine (C5-carnitine), for the clinical monitoring of Isovaleric Acidemia (IVA). IVA is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency leads to the accumulation of isovaleryl-CoA derivatives, including IVG and C5-carnitine. This guide presents supporting experimental data, detailed methodologies, and visual representations of the biochemical pathways and analytical workflows involved.
Comparative Analysis of Key Biomarkers
The primary biomarkers for diagnosing and monitoring IVA are urinary this compound and plasma Isovalerylcarnitine. While both are elevated in individuals with IVA, their diagnostic utility and concentration ranges can vary depending on the patient's metabolic state.
Data Presentation: Biomarker Concentrations
The following table summarizes the typical concentrations of this compound and Isovalerylcarnitine in healthy individuals versus those with Isovaleric Acidemia.
| Biomarker | Patient Group | Matrix | Concentration Range | Reference |
| This compound (IVG) | Healthy Controls | Urine | < 10 mmol/mol creatinine | |
| IVA (Metabolically Mild/Intermediate) | Urine | 15 to 195 mmol/mol creatinine | ||
| IVA (Metabolically Severe) | Urine | Up to 3300 mmol/mol creatinine | ||
| IVA (Symptomatic, not receiving treatment) | Urine | 685 to 2101 mmol/mol creatinine | ||
| Isovalerylcarnitine (C5-carnitine) | Healthy Newborns | Dried Blood Spot | Median values are typically low, with specific cut-offs varying by screening program. | |
| IVA (Metabolically Mild/Intermediate) | Dried Blood Spot | 0.8 to 6 µmol/L | ||
| IVA (Metabolically Severe) | Dried Blood Spot | Up to 21.7 µmol/L | ||
| IVA (True Positive Newborn Screen) | Dried Blood Spot | Median: 4.0 µmol/L (Range: 1.8 to >70 µmol/L) |
Leucine Catabolism and Biomarker Formation in Isovaleric Acidemia
A deficiency in the isovaleryl-CoA dehydrogenase (IVD) enzyme disrupts the normal breakdown of the amino acid leucine. This blockage leads to the accumulation of isovaleryl-CoA, which is then shunted into alternative metabolic pathways, resulting in the formation of this compound and Isovalerylcarnitine.
N-Isovaleroylglycine: A Biomarker for Stratifying Disease Severity in Isovaleric Acidemia
A Comparative Guide for Researchers and Drug Development Professionals
Isovaleric acidemia (IVA) is an inborn error of leucine metabolism characterized by a wide spectrum of clinical presentations, ranging from life-threatening neonatal metabolic crises to asymptomatic individuals identified through newborn screening. Effective management and the development of novel therapeutic strategies necessitate reliable biomarkers to predict disease severity and monitor treatment efficacy. N-isovalerylglycine (IVG), a detoxified metabolite of the accumulating isovaleryl-CoA, has emerged as a key urinary biomarker for IVA. This guide provides a comprehensive comparison of urinary IVG levels with the clinical severity of IVA, supported by experimental data and detailed methodologies.
Correlation of N-Isovaleroylglycine Levels with Clinical Phenotypes
Recent studies have demonstrated a strong correlation between the concentration of N-isovalerylglycine in urine and the clinical severity of isovaleric acidemia. Patients are broadly categorized into two main phenotypes based on their clinical presentation and metabolic markers: Classic IVA , which is characterized by symptomatic episodes of metabolic decompensation, and Attenuated IVA , which is typically asymptomatic.
A significant study analyzing individuals with IVA identified through newborn screening revealed distinct differences in initial urinary IVG concentrations between these two groups. Individuals who experienced metabolic decompensation (Classic IVA) showed a markedly higher median concentration of urinary IVG compared to those who remained asymptomatic (Attenuated IVA).
| Clinical Phenotype | This compound (Urine) concentration (mmol/mol creatinine) | Isovalerylcarnitine (C5) (Plasma) concentration (µmol/L) | Key Clinical Features |
| Classic IVA | Median: 1750 | Median: 10.6 | Neonatal onset with severe metabolic acidosis, vomiting, lethargy, seizures, and a characteristic "sweaty feet" odor. Prone to recurrent episodes of metabolic decompensation triggered by illness or increased protein intake. |
| Attenuated IVA | Median: 180 | Median: 2.7 | Often asymptomatic and identified through newborn screening. May have a milder, intermittent clinical course with episodes of metabolic acidosis, but typically without the severe neonatal presentation. |
Table 1: Comparison of Biomarker Levels and Clinical Features in Different Isovaleric Acidemia Phenotypes. Data is based on initial measurements in individuals identified through newborn screening.
Experimental Protocols
Measurement of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a standard approach for the quantitative analysis of organic acids in urine, including N-isovalerylglycine.
1. Sample Preparation:
-
A urine sample is thawed and diluted to a standardized creatinine concentration (e.g., 2.5 mmol/L) to normalize for urine dilution.
-
An internal standard (e.g., a stable isotope-labeled version of an organic acid not typically found in human urine) is added to the sample for accurate quantification.
-
The sample is treated with urease to remove urea, which can interfere with the analysis.
-
The organic acids, including IVG, are extracted from the urine using a solvent such as ethyl acetate.
-
The solvent is evaporated, and the dried residue is derivatized to make the organic acids volatile for GC analysis. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
2. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the capillary column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects and quantifies the characteristic ions of the derivatized N-isovalerylglycine and the internal standard.
-
The concentration of N-isovalerylglycine in the original urine sample is calculated by comparing its peak area to that of the internal standard.
Clinical Assessment of Disease Severity
The severity of isovaleric acidemia is primarily determined by the presence and frequency of metabolic decompensation and the degree of neurological involvement.
1. Definition of Metabolic Decompensation:
-
An episode of acute illness characterized by poor feeding, vomiting, lethargy, and neurological signs such as seizures or coma.
-
Laboratory findings include severe metabolic acidosis with an increased anion gap, ketonuria, and sometimes hyperammonemia.
2. Neurological Assessment:
-
Evaluation of developmental milestones in infants and children.
-
Cognitive assessment (e.g., IQ testing) to identify any intellectual disability.
-
Neurological examination to detect abnormalities such as seizures, hypotonia, or movement disorders.
Visualizing the Pathophysiology and Diagnosis of Isovaleric Acidemia
To better understand the role of N-isovalerylglycine in isovaleric acidemia, the following diagrams illustrate the underlying metabolic pathway and a typical diagnostic workflow.
Safety Operating Guide
Essential Safety and Operational Guide for Handling N-Isovaleroylglycine
This document provides immediate safety, handling, and disposal protocols for N-Isovaleroylglycine, tailored for researchers, scientists, and drug development professionals. Following these procedural guidelines is essential for ensuring a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a solid, crystalline powder and is classified as a non-hazardous substance according to Regulation (EC) No 1272/2008.[1] However, it is identified as a substance that can cause serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing or significant dust generation.[1] | To protect against eye irritation from dust particles.[2] |
| Hand Protection | Protective gloves (e.g., disposable nitrile gloves).[1][3] | To prevent skin contact. |
| Respiratory Protection | Dust respirator (e.g., N95 or N100).[1][4] | To prevent inhalation of the powdered chemical.[5] |
| Body Protection | A standard laboratory coat. Protective clothing and boots may be required depending on the scale of handling.[1][5] | To protect the skin from contact with the chemical. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Experimental Workflow for Handling this compound:
Caption: Procedural workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation :
-
Put on all required PPE as specified in the table above.
-
Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.
-
-
Handling :
-
When weighing the solid material, do so in an area with good ventilation, such as a fume hood or a balance enclosure, to minimize dust dispersion.[1]
-
Handle the substance carefully to avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling :
-
After handling is complete, thoroughly clean the work surfaces.
-
Wash hands and any exposed skin thoroughly.
-
Disposal Plan
As this compound is considered non-hazardous, standard disposal procedures for non-hazardous chemical waste should be followed.[6][7]
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a labeled, sealed container and dispose of in the regular solid waste stream, if permitted by your institution's guidelines.[8] Some facilities may require it to be taken directly to an outside dumpster.[6] |
| Solutions of this compound | Non-hazardous liquid waste may be permissible to pour down the sink with copious amounts of water, pending approval from your institution's Environmental Health and Safety (EHS) department.[6][9] |
| Empty Containers | Remove or deface the label to indicate the container is empty and no longer contains the chemical.[6] Dispose of in the regular trash. |
| Contaminated PPE | Dispose of used gloves and other disposable PPE in the regular trash. |
Important Note: Always consult your institution's specific waste disposal guidelines and EHS department for confirmation before disposing of any chemical waste.[7][10]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. pppmag.com [pppmag.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. sfasu.edu [sfasu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
